4-(Sec-butyl)-6-chloropyrimidine

Description

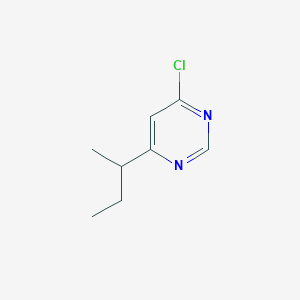

4-(Sec-butyl)-6-chloropyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at position 6 and a sec-butyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their substituted derivatives are widely utilized in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and structural tunability .

Properties

IUPAC Name |

4-butan-2-yl-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNGLVMDVJCWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-(Sec-butyl)-6-chloropyrimidine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be used in biochemical studies to understand the interactions of pyrimidines with biological molecules.

Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(sec-butyl)-6-chloropyrimidine exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Key Properties of 6-Chloropyrimidine Derivatives

Biological Activity

4-(Sec-butyl)-6-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorinated pyrimidine core and a sec-butyl side chain, which may influence its interaction with biological targets. The following sections detail the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In various studies, it has shown significant activity against a range of pathogenic bacteria. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 5.0 |

| Pseudomonas aeruginosa | 10.0 |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| HT-29 (Colon Cancer) | 12.8 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, disrupting DNA replication in rapidly dividing cells.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis.

Study on Antimicrobial Effects

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Research on Anticancer Effects

In another significant study, researchers assessed the cytotoxic effects of several pyrimidine compounds on cancer cell lines. The findings highlighted that this compound not only inhibited cell growth but also induced apoptosis in treated cells. This study suggests potential therapeutic applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.